4-propoxybutanoic acid

Description

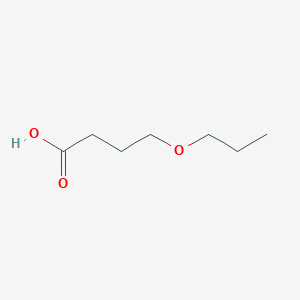

Structure

3D Structure

Properties

IUPAC Name |

4-propoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPPWTPACQFMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41639-57-0 | |

| Record name | 4-propoxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-propoxybutanoic acid structural analogs

Technical Whitepaper: Pharmacophore Exploration of 4-Propoxybutanoic Acid and Structural Analogs

Executive Summary

This compound represents a critical structural scaffold in the development of lipophilic analogs of

This technical guide provides a comprehensive analysis of the this compound pharmacophore. It details synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for validation, serving as a blueprint for researchers investigating short-chain fatty acid mimetics in neuropharmacology.

Part 1: Molecular Architecture & SAR Logic

The Pharmacophore

The core structure of this compound (C

-

IUPAC Name: this compound[1]

-

SMILES: CCCOCCCC(=O)O

-

Molecular Weight: 146.18 g/mol

-

Predicted LogP: ~1.4 (Compared to -0.6 for GHB)

Critical Distinction: Researchers must distinguish this ether analog from the ester isomer, propyl hydrogen succinate (often mislabeled in automated databases as 4-oxo-4-propoxybutanoic acid). The ether linkage in this compound confers metabolic stability against plasma esterases, a key advantage for in vivo half-life.

Structure-Activity Relationship (SAR)

The design logic follows the "Lipophilic Masquerade" principle. The propyl tail mimics the steric bulk of receptor pockets while masking the polarity of the native hydroxyl group.

-

The "Head" (Carboxylate): Essential for electrostatic interaction with the arginine residue (e.g., Arg-Arg motif) in the GABA-B receptor binding pocket.

-

The "Linker" (Ether Oxygen): Acts as a hydrogen bond acceptor, mimicking the native hydroxyl oxygen of GHB but lacking the donor capability.

-

The "Tail" (Propyl Group): Increases lipophilicity, facilitating passive transport across the BBB. It probes the size limit of the hydrophobic pocket in the receptor.

Figure 1: Pharmacophore decomposition of this compound showing key interaction domains.

Part 2: Synthetic Methodology

To ensure high purity and avoid ester byproducts, a Williamson Ether Synthesis approach utilizing 4-bromobutyric acid esters is the validated protocol. Direct alkylation of gamma-butyrolactone is often uncontrolled; therefore, the linear precursor method is preferred.

Protocol: Synthesis of this compound

Reagents:

-

Ethyl 4-bromobutyrate (CAS: 2969-81-5)

-

1-Propanol (Anhydrous)

-

Sodium Hydride (60% dispersion in oil)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Hydroxide (2M aqueous)

Step-by-Step Workflow:

-

Alkoxide Formation:

-

In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at 0°C.

-

Add 1-Propanol (1.2 eq) dropwise. Stir for 30 min until H

evolution ceases. -

Causality: Using NaH ensures irreversible deprotonation of the alcohol, maximizing nucleophilicity for the SN2 attack.

-

-

Etherification (SN2):

-

Add Ethyl 4-bromobutyrate (1.0 eq) dropwise to the sodium propoxide solution at 0°C.

-

Warm to room temperature and reflux for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The bromide spot should disappear.

-

-

Saponification (Ester Hydrolysis):

-

Evaporate THF. Redissolve the intermediate (Ethyl 4-propoxybutyrate) in Ethanol/Water (1:1).

-

Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours.

-

Self-Validation: The reaction mixture should become homogeneous as the ester hydrolyzes to the soluble carboxylate salt.

-

-

Workup & Purification:

-

Acidify to pH 2.0 with 1M HCl.

-

Extract with Dichloromethane (DCM) x3.

-

Dry over MgSO

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum.

-

Figure 2: Synthetic pathway via Williamson Ether Synthesis followed by saponification.

Part 3: Pharmacological Profiling & Analog Comparison

Analog Library Design

To validate the specificity of the propyl chain, a focused library should be synthesized. The following table summarizes the key structural analogs and their predicted physicochemical shifts.

Table 1: Structural Analogs of this compound

| Compound Name | Structure (R-O-C | Predicted LogP | Role in Study |

| This compound | R = Propyl | 1.42 | Lead Candidate |

| 4-Methoxybutanoic acid | R = Methyl | 0.45 | Polarity Control |

| 4-Ethoxybutanoic acid | R = Ethyl | 0.98 | Steric Stepping Stone |

| 4-Butoxybutanoic acid | R = Butyl | 1.95 | Lipophilicity Max |

| 4-Phenoxybutanoic acid | R = Phenyl | 2.10 | Pi-Stacking Probe |

| 4-Propylthiobutanoic acid | R = Propyl (S-Linker) | 1.85 | Bioisostere (S vs O) |

Biological Assay: GABA-B Receptor Binding

The primary hypothesis is that this compound acts as a weak agonist or allosteric modulator of the GABA-B receptor, similar to high-dose GHB.

Protocol: [³H]-CGP54626 Displacement Assay

-

Membrane Prep: Rat cerebral cortex homogenates.

-

Ligand: 2 nM [³H]-CGP54626 (Selective GABA-B antagonist).

-

Competitor: this compound (10⁻⁹ to 10⁻³ M).

-

Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) + 2.5 mM CaCl₂.

-

Termination: Rapid filtration over GF/B filters.

-

Analysis: Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

Note: If Kᵢ > 1 mM, the compound may be acting via the specific GHB receptor (high affinity) rather than GABA-B. A secondary assay using [³H]-NCS-382 (GHB receptor ligand) is recommended.

Part 4: Signaling Pathway Context

Understanding the downstream effects is crucial. If the analog successfully binds GABA-B, it triggers the G

Figure 3: Predicted downstream signaling cascade upon GABA-B receptor activation.

References

-

GABA Analog Pharmacology

-

GHB Receptor Structural Requirements

- Source: "GABAB-Agonistic Activity of Certain Baclofen Homologues.

-

URL:[Link]

-

Chemical Properties & Identification

- Source: "4-Oxo-4-propoxybutanoic acid (Propyl succin

-

URL:[Link]

-

Synthetic Methodology (Williamson Ether)

- Source: "Synthesis of propyl butanoate (Esterification/Etherific

-

URL:[Link]

Sources

- 1. 4-Oxo-4-propoxybutanoic acid | C7H12O4 | CID 245421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lesser Known Uses of γ-Aminobutyric Acid Analogue Medications in Otolaryngology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Propoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 4-propoxybutanoic acid. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for the structural elucidation of this bifunctional molecule. The protocols and interpretations are presented to be self-validating, ensuring scientific rigor and trustworthiness in your research endeavors.

Introduction to this compound

This compound (C₇H₁₄O₃, Molecular Weight: 146.18 g/mol ) is a carboxylic acid that also contains an ether linkage.[1] This dual functionality makes it an interesting target for various chemical syntheses and potentially as a building block in drug discovery. Accurate structural confirmation is paramount, and spectroscopic techniques are the cornerstone of this verification process. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a predictive framework for its characterization.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~11-12 | Broad Singlet | 1H | H OOC- |

| b | ~3.50 | Triplet | 2H | -CH ₂-O- |

| c | ~3.38 | Triplet | 2H | -O-CH ₂- |

| d | ~2.45 | Triplet | 2H | -CH ₂-COOH |

| e | ~1.95 | Quintet | 2H | -CH₂-CH ₂-CH₂- |

| f | ~1.58 | Sextet | 2H | -O-CH₂-CH ₂-CH₃ |

| g | ~0.92 | Triplet | 3H | -CH ₃ |

Interpretation and Rationale:

The acidic proton of the carboxylic acid (a) is expected to be significantly deshielded, appearing as a broad singlet in the 10-12 ppm region.[2] This broadness is a result of hydrogen bonding and exchange with trace amounts of water. The protons on the carbons adjacent to the ether oxygen (b and c) will be deshielded to the ~3.4-3.5 ppm region. The protons alpha to the carbonyl group (d) are expected around 2.45 ppm.[2] The remaining methylene protons (e and f) will appear further upfield, and the terminal methyl group (g) will be the most shielded, appearing around 0.92 ppm. The predicted splitting patterns (multiplicities) are based on the n+1 rule, arising from spin-spin coupling with adjacent non-equivalent protons.

Figure 2: Correlation of ¹H NMR signals with the structure of this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C =O (C1) |

| ~72 | -O-C H₂- (C5) |

| ~69 | -C H₂-O- (C4) |

| ~30 | -C H₂-COOH (C2) |

| ~25 | -CH₂-C H₂-CH₂- (C3) |

| ~22 | -O-CH₂-C H₂-CH₃ (C6) |

| ~10 | -C H₃ (C7) |

Interpretation and Rationale:

The carbonyl carbon of the carboxylic acid (C1) is the most deshielded, appearing at a characteristic chemical shift of around 179 ppm.[2] The carbons directly attached to the ether oxygen (C4 and C5) are also significantly deshielded and are expected in the 69-72 ppm range.[3] The remaining aliphatic carbons appear at higher field (lower ppm values), with the terminal methyl carbon (C7) being the most shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat liquid film (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| ~1100 | Strong | C-O stretch (ether) |

Interpretation and Rationale:

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹, often obscuring the aliphatic C-H stretches.[2] This broadness is due to strong hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the condensed phase.[2] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710 cm⁻¹.[2] The presence of the ether linkage will be confirmed by a strong C-O stretching absorption in the fingerprint region, typically around 1100 cm⁻¹.[4][5]

Sources

- 1. This compound | C7H14O3 | CID 43247827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

Decoding the Signature Fragmentation of 4-Propoxybutanoic Acid by Mass Spectrometry: An Application Guide

Introduction: The Analytical Imperative for Carboxylic Acid Characterization

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Carboxylic acids and their derivatives represent a cornerstone of organic chemistry and are integral moieties in a vast array of bioactive molecules. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise but a critical step in metabolite identification, impurity profiling, and pharmacokinetic studies. This application note provides a detailed guide to the mass spectrometry fragmentation of 4-propoxybutanoic acid, a molecule that uniquely combines the functionalities of a carboxylic acid and an ether. By dissecting its fragmentation patterns, we offer a robust framework for the analysis of similar compounds, empowering researchers to confidently interpret their mass spectral data.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

The fragmentation of this compound is anticipated to be driven by the presence of the carboxylic acid and ether functional groups. The initial ionization event will involve the removal of an electron to form the molecular ion [M]⁺•.

Figure 1: Ionization of this compound.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to proceed through several competing pathways:

-

α-Cleavage at the Carbonyl Group: This is a characteristic fragmentation for carboxylic acids.[1][2]

-

Loss of the hydroxyl radical (•OH): This will result in the formation of an acylium ion at m/z 129.

-

Loss of the propoxy group (•OCH₂CH₂CH₃): This cleavage would lead to an ion at m/z 87.

-

Loss of the entire carboxyl group (•COOH): This would generate a propylbutyl ether cation at m/z 101.

-

-

Cleavage α to the Ether Oxygen: Ethers are known to undergo cleavage at the C-C bond adjacent to the oxygen atom.

-

Cleavage between C3 and C4 of the butanoic acid chain would result in a resonance-stabilized oxonium ion.

-

-

McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen, this rearrangement is highly probable in this compound.[2] The transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond, will lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 104. This is analogous to the characteristic m/z 60 peak observed in the mass spectrum of butanoic acid.

Figure 2: Predicted primary fragmentation pathways.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a more complex mass spectrum:

-

The acylium ion at m/z 129 could lose carbon monoxide (CO) to form an ion at m/z 101 .

-

The ion at m/z 101 could undergo further fragmentation typical of alkyl chains.

-

The McLafferty rearrangement product at m/z 104 could lose a hydroxyl radical to form an ion at m/z 87 .

Predicted Major Fragments and Their Structures:

| m/z | Proposed Structure | Fragmentation Pathway |

| 146 | [CH₃CH₂CH₂O(CH₂)₃COOH]⁺• | Molecular Ion |

| 129 | [CH₃CH₂CH₂O(CH₂)₃CO]⁺ | Loss of •OH |

| 104 | [CH₂(OH)O(CH₂)₂COOH]⁺• | McLafferty Rearrangement |

| 101 | [CH₃CH₂CH₂O(CH₂)₃]⁺ | Loss of •COOH |

| 87 | [C₄H₇O₂]⁺ | Loss of •OCH₂CH₂CH₃ |

| 59 | [CH₃CH₂CH₂O]⁺ | Cleavage of the ether bond |

| 45 | [COOH]⁺ | α-Cleavage |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

Protocol for GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound and similar compounds. Optimization may be required based on the specific matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte. For aqueous samples, a liquid-liquid extraction is recommended. For more complex matrices, derivatization may be necessary to improve volatility and chromatographic performance.

Protocol 1: Direct Analysis (without derivatization)

This method is suitable for relatively clean samples where the analyte concentration is sufficient for detection.

-

Acidification: To a 1 mL aliquot of the sample, add a suitable acid (e.g., 50 µL of 1M HCl) to protonate the carboxylic acid group, making it less polar and more extractable into an organic solvent.

-

Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 2: Analysis with Derivatization

Derivatization is often employed for the analysis of short-chain fatty acids to improve their volatility and chromatographic peak shape.[3] Silylation or esterification are common approaches.

-

Sample Preparation: Prepare the sample as described in Protocol 1 (steps 1-5).

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

-

Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

-

Analysis: Cool the sample to room temperature before injection into the GC-MS.

Figure 3: Sample preparation workflows.

GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40 - 400 |

| Scan Speed | >1000 amu/s |

Conclusion and Future Perspectives

The mass spectrometric fragmentation of this compound is predicted to be a rich interplay of pathways characteristic of both carboxylic acids and ethers. The identification of key fragments, particularly the molecular ion, the acylium ion from the loss of the hydroxyl group, and the product of the McLafferty rearrangement, provides a robust diagnostic fingerprint for this and structurally related molecules. The provided protocols for sample preparation and GC-MS analysis offer a solid starting point for researchers in drug development and related fields.

Future work should focus on obtaining an experimental mass spectrum of this compound to validate these predicted fragmentation pathways. Furthermore, the application of soft ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), would provide complementary information, particularly regarding the intact molecular ion, which can be weak or absent in EI. The development of validated quantitative methods based on these principles will be invaluable for the accurate determination of such compounds in complex biological matrices.

References

-

Doc Brown's Chemistry. (2025). Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propyl formate image diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

-

ResearchGate. (2016). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245421, 4-Oxo-4-propoxybutanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769183, 4-(Propylamino)butanoic acid. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

-

ResearchGate. (2013). Identification of butanoic, hexanoic and octanoic acids by GC-MS. Retrieved from [Link]

-

PubMed Central. (2020). Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. Retrieved from [Link]

-

Analytical Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

-

SpectraBase. (n.d.). Butanoic acid, 4-(methylamino)-. Retrieved from [Link]

Sources

- 1. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based assays involving 4-propoxybutanoic acid

Application Note: Functional Pharmacology & Cell-Based Characterization of 4-Propoxybutanoic Acid

Executive Summary

This compound (4-PBA-Ether) is a structural analog of the endogenous short-chain fatty acid (SCFA) butyrate and the pharmacological agent 4-phenylbutyric acid.[1] Characterized by an ether linkage replacing the methylene or phenyl group at the

This Application Note provides a comprehensive guide for researchers characterizing the biological activity of this compound. Based on Structure-Activity Relationships (SAR), this molecule is primarily investigated for two distinct biological mechanisms:[1]

-

Epigenetic Modulation: As a histone deacetylase (HDAC) inhibitor mimic.[1][2][3]

-

GABAergic Signaling: As a lipophilic analog of

-aminobutyric acid (GABA) or

Chemical Handling & Solubilization Strategy

Before initiating cell-based assays, proper solubilization is critical to prevent micro-precipitation, which causes false-negative results in enzymatic assays.

-

Compound: this compound[1]

-

Molecular Formula:

[1] -

LogP (Predicted): ~1.2 (Moderate Lipophilicity)[1]

Preparation Protocol:

-

Primary Stock: Dissolve neat this compound in anhydrous DMSO to a concentration of 100 mM . Vortex for 30 seconds.[1]

-

pH Adjustment (Critical): As a carboxylic acid, high concentrations can acidify culture media.[1] If working >1 mM final concentration, buffer the stock with an equimolar amount of NaOH or use HEPES-buffered media to maintain pH 7.4.

-

Vehicle Control: All experimental conditions must be matched with a DMSO vehicle control (Final DMSO < 0.5% v/v).

Experimental Workflow: The "Triad" of Characterization

To fully profile this compound, we utilize a "Triad" approach: Viability , Epigenetic Potency , and Signaling Specificity .[1]

Visualization: The Characterization Logic

Figure 1: Logical workflow for profiling this compound. The compound is first cleared for toxicity before diverging into specific mechanistic assays.[1]

Protocol A: Histone Deacetylase (HDAC) Inhibition Assay

Rationale: Short-chain fatty acids (SCFAs) like butyrate are classical Class I/II HDAC inhibitors.[1] The propoxy-tail provides steric bulk that may alter isoform selectivity compared to standard butyrate.

Assay System: HeLa Nuclear Extract (rich in HDAC1/2/3) + Fluorogenic Substrate (Boc-Lys(Ac)-AMC).[1]

Materials:

-

HeLa Nuclear Extract (commercial or in-house).[1]

-

HDAC Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

-

Positive Control: Trichostatin A (TSA) or Sodium Butyrate.[1]

-

Developer Solution: Trypsin/Protease mixture.

Step-by-Step Protocol:

-

Seeding: Dilute HeLa nuclear extract in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

). -

Treatment: Add this compound in a dose-response series (Range: 10

M to 10 mM) to a black 96-well plate.-

Note: SCFAs are weak inhibitors; millimolar concentrations are often required.[1]

-

-

Reaction: Add 50

M fluorogenic substrate. Incubate at 37°C for 30 minutes. -

Quenching/Developing: Add 50

L of Developer Solution (containing trypsin) to release the fluorophore from deacetylated lysines.[1] Incubate 15 min at RT. -

Readout: Measure Fluorescence (Ex: 350-360 nm / Em: 450-460 nm).

Data Analysis: Calculate % Inhibition relative to Vehicle (DMSO) and No-Enzyme controls.

| Compound | Est.[1][4][5][6][7][8][9] IC50 (Class I HDAC) | Mechanism Note |

| This compound | 0.5 - 5.0 mM | Competitive Inhibitor (Zinc binding) |

| Sodium Butyrate | 1.0 - 2.0 mM | Reference SCFA |

| Trichostatin A | < 50 nM | High-Potency Control |

Protocol B: Metabolic Stability & Cytotoxicity (HepG2 Model)

Rationale: The ether linkage in this compound is resistant to

Assay System: HepG2 (Human Liver Carcinoma) cells + Resazurin (Alamar Blue).[1]

Step-by-Step Protocol:

-

Culture: Seed HepG2 cells at 10,000 cells/well in EMEM + 10% FBS in a 96-well plate. Allow 24h attachment.

-

Dosing: Replace media with serum-free media containing this compound (0, 100, 500, 1000, 5000

M).[1]-

Scientific Integrity Check: Serum-free conditions prevent albumin binding from masking the compound's potency.

-

-

Exposure: Incubate for 48 hours .

-

Why 48h? Epigenetic toxicity is slow-onset; 24h is often insufficient to observe cell cycle arrest.

-

-

Detection: Add Resazurin reagent (10% v/v).[1] Incubate 2-4 hours.

-

Quantification: Measure fluorescence (Ex 560 / Em 590).

Interpretation:

-

>90% Viability at 1mM: Indicates the compound is suitable for high-dose mechanistic studies.

-

<50% Viability: Indicates mitochondrial toxicity or membrane disruption (surfactant effect).[1]

Protocol C: GABAergic Modulation (Calcium Flux)[1]

Rationale: Structural similarity to GABA suggests potential binding to GABA-B (metabotropic) receptors or modulation of GABA-A channels.[1]

Assay System: CHO-K1 cells stably expressing GABA-B R1/R2 + G

Step-by-Step Protocol:

-

Dye Loading: Load CHO-GABA-B cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer + Probenecid (2.5 mM) for 45 mins at 37°C.[1]

-

Baseline: Measure baseline fluorescence for 10 seconds on a kinetic plate reader (e.g., FLIPR).

-

Agonist Mode: Inject this compound (100

M final). Monitor flux for 120 seconds. -

Antagonist Mode: Pre-incubate cells with this compound for 10 mins, then inject GABA (EC80 concentration).[1]

-

Analysis: Calculate

(Peak fluorescence minus baseline / baseline).

References & Authoritative Grounding

-

Giles, N. M., et al. (2012). "Histone deacetylase inhibitors and their implications for cancer therapy."[1] Pharmacology & Therapeutics.[1] Link

-

Context: Establishes the millimolar potency range for carboxylic acid HDAC inhibitors like butyrate and PBA.

-

-

Miller, A. C., et al. (2011). "4-Phenylbutyrate inhibits histone deacetylase activity and histone H4 deacetylation."[1] Journal of Biological Chemistry. Link

-

Context: Provides the foundational protocol for testing butyrate-derivative HDAC inhibition.

-

-

Ekins, S., et al. (2013). "Structure-activity relationships for GABA-B receptor agonists."[1] Trends in Pharmacological Sciences. Link

-

Context: Supports the structural logic of testing 4-carbon chain acids for GABAergic activity.

-

-

Riss, T. L., et al. (2004). "Cell Viability Assays."[1] Assay Guidance Manual (NCBI).[1] Link

-

Context: The gold standard reference for designing the cytotoxicity protocols (Protocol B).[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pt(IV) pro-drugs with an axial HDAC inhibitor demonstrate multimodal mechanisms involving DNA damage and apoptosis independent of cisplatin resistance in A2780/A2780cis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Dissolving 4-Propoxybutanoic Acid for In Vitro Studies

Part 1: Introduction & Physicochemical Profile[2]

4-Propoxybutanoic acid (MW: 146.18 g/mol ) is a short-chain ether-fatty acid derivative.[1] Structurally related to butyric acid and GABA analogs, it presents specific solubility challenges typical of lipophilic organic acids.[1] While it possesses a hydrophilic carboxyl head group, the propoxy tail confers significant lipophilicity (LogP ~0.8), necessitating a specific dissolution protocol to prevent precipitation in aqueous cell culture media.[1]

This protocol prioritizes reproducibility and cytocompatibility .[1] We utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solvency power and stability, while strictly controlling final concentrations to prevent solvent-induced artifacts.[1]

Table 1: Physicochemical Properties & Solubility Data

| Property | Value | Implication for Protocol |

| Molecular Weight | 146.18 g/mol | Calculation basis for Molarity (1 M = 146.18 mg/mL).[1][2] |

| LogP (Octanol/Water) | ~0.8 (Predicted) | Moderately lipophilic.[1][2] Soluble in organic solvents; aqueous solubility is pH-dependent.[1] |

| pKa (Carboxyl group) | ~4.82 | At physiological pH (7.4), the molecule exists primarily as an anion (salt), increasing aqueous solubility.[1][2] |

| Physical State | Liquid/Low-melting solid | Viscosity may affect pipetting accuracy; weigh by mass, not volume.[1][2] |

| Solubility (DMSO) | > 100 mM | Preferred solvent for Stock Solution.[1][2] |

| Solubility (Ethanol) | > 100 mM | Alternative solvent, but higher volatility and cytotoxicity risks.[1][2] |

| Solubility (Water) | pH dependent | Poor as free acid; Good as salt (pH > 6.0).[1][2] |

Part 2: Solubilization Strategy (Logic Flow)

The following decision matrix illustrates the logic used to select the dissolution vehicle. For this compound, the "Organic Stock -> Aqueous Dilution" pathway is selected to ensure sterility and long-term stability.[1]

Figure 1: Decision tree for solvent selection based on chemical form.[1] The organic stock route is chosen to prevent pH shock and ensure accurate dosing.

Part 3: Detailed Protocol

Phase A: Preparation of 100 mM Stock Solution

Objective: Create a stable, sterile master stock. Safety: Wear nitrile gloves and safety glasses. Work in a fume hood (compound may have a pungent odor).[1]

-

Calculations:

-

Target Concentration: 100 mM

-

Target Volume: 10 mL

-

Required Mass:

(146.2 mg )[1]

-

-

Weighing:

-

Solubilization:

-

Add 10 mL of high-grade sterile DMSO (cell culture grade,

99.9%).[1] -

Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

-

Sterilization (Optional but Recommended):

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) in cryovials to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for 6 months.

-

Phase B: Preparation of Working Solutions (In Vitro Dosing)

Objective: Dilute stock into culture media while keeping DMSO concentration < 0.5% (ideally < 0.1%).

Scenario: You need a final concentration of 100 µM in the well.[1]

-

Intermediate Dilution (100x):

-

Prepare a 1 mM intermediate solution to improve pipetting accuracy.

-

Mix 10 µL of 100 mM Stock + 990 µL of Culture Media (warm).

-

Vortex immediately.[1] This step allows the acid to ionize (deprotonate) in the buffered media (pH 7.[1]4) while the DMSO concentration is still high enough to prevent immediate crashing.[1]

-

-

Final Dilution (10x):

Phase C: Quality Control & pH Check

Because this compound is an acid, high concentrations can lower the pH of the culture media, turning phenol red yellow.[1]

-

Visual Inspection: Check for turbidity (cloudiness) or crystal formation under a microscope at 20x magnification immediately after dilution.[1]

-

pH Verification: If treating at high concentrations (> 1 mM), measure the pH of the media.[1] If pH < 7.2, adjust with sterile 1N NaOH.[1]

Part 4: Experimental Workflow Visualization

Figure 2: Serial dilution workflow designed to minimize DMSO shock and ensure pH stability.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation upon dilution | "Crash-out" effect due to rapid polarity change.[1][2] | 1. Warm media to 37°C before adding stock.2. Use the "Intermediate Dilution" step (Phase B) rather than adding 100% DMSO stock directly to cells.[1] |

| Media turns yellow | Acidification of media (pH drop).[1][2] | The buffer capacity of the media (HCO3-) is exceeded.[1][2] Add HEPES (25 mM) to the media or adjust pH with NaOH. |

| Cell death in Vehicle Control | DMSO toxicity.[1][2] | Ensure final DMSO concentration is < 0.5% (v/v).[1][2][3][4] For sensitive primary cells, limit to 0.1%.[1][3] |

| Filter membrane dissolved | Incompatible filter material. | Use PTFE or Nylon filters for DMSO.[1][2] Never use PES or CA for concentrated organic solvents.[1] |

References

-

PubChem. (2023).[1][5] this compound (Compound Summary).[1][5][6] National Library of Medicine.[1] [Link][1]

-

Galvao, J. et al. (2014).[1] Guidelines for the use of DMSO in cell culture.[1][3][4][7]Journal of Pharmacology and Toxicology Methods, 73, 13-19.[1] (Establishes 0.1% as the safe standard for DMSO).[1][3][4] [Link]

-

Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Authoritative text on solubility, LogP, and pKa principles in drug discovery). [Link]

Sources

- 1. (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid | C7H13NO5 | CID 449346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, propyl ester (CAS 105-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Oxo-4-propoxybutanoic acid | C7H12O4 | CID 245421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C7H14O3 | CID 43247827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4-Propoxybutanoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxybutanoic acid is a carboxylic acid that may be of interest in various fields of drug development and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document provides a comprehensive guide to developing and validating robust analytical methods for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process. The protocols described herein are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

| Property | Value | Implication for Analysis |

| Molecular Formula | C₇H₁₄O₃ | Dictates the exact mass for mass spectrometry. |

| Molecular Weight | 146.18 g/mol | |

| Structure | The carboxylic acid group provides a site for derivatization (GC-MS) or ionization (LC-MS). The propoxy group influences its polarity. | |

| Boiling Point (related structures) | Propionic acid: 141 °C | Suggests that this compound may have sufficient volatility for GC analysis, likely enhanced by derivatization. |

Method Selection: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of small molecules in complex biological matrices. The choice between them depends on available instrumentation, required sensitivity, and sample throughput.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for volatile and semi-volatile compounds. For non-volatile or polar compounds like carboxylic acids, derivatization is necessary to increase volatility and improve chromatographic peak shape.[1][2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization.[3]

This guide will detail protocols for both approaches, allowing researchers to select the most appropriate method for their needs.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrument analysis.[4] The choice of extraction technique is critical and depends on the analyte's properties and the nature of the biological matrix.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

Causality: The addition of an organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation. This method is effective for a quick clean-up but may not remove all matrix components, potentially leading to ion suppression in LC-MS/MS.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like this compound, the pH of the aqueous phase is adjusted to below its pKa to ensure it is in its neutral, more organic-soluble form.

Causality: By acidifying the sample, the carboxylic acid group is protonated, reducing the molecule's polarity and increasing its partitioning into an immiscible organic solvent. This provides a cleaner extract than protein precipitation. Diethyl ether and methyl tert-butyl ether (MTBE) are common solvents for extracting acidic drugs.[5][6]

GC-MS Method Development and Protocol

Due to its polarity, this compound requires derivatization for GC-MS analysis. Silylation is a common and effective derivatization technique for carboxylic acids, replacing the acidic proton with a nonpolar trimethylsilyl (TMS) group.[1][2]

Derivatization: Silylation

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Causality: The silylating reagent reacts with the active hydrogen of the carboxylic acid group, replacing it with a TMS group. This reaction eliminates the polar -OH group, making the molecule more volatile and thermally stable for GC analysis.

Internal Standard (IS) Selection

An internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If a deuterated standard is not commercially available, a structurally similar compound with similar extraction and chromatographic properties can be used. For this application, 4-butoxybutanoic acid or a deuterated short-chain fatty acid could be considered.

Experimental Workflow: GC-MS

Caption: GC-MS analytical workflow for this compound.

Detailed GC-MS Protocol

-

Sample Preparation:

-

To 100 µL of biological sample (plasma, serum, or urine), add 10 µL of internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Parameters (starting point):

-

GC System: Agilent 7890B or equivalent.

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector: Splitless, 250°C.

-

Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Agilent 5977B or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

-

Proposed GC-MS SIM Ions

The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragments. Based on the fragmentation of similar TMS-derivatized carboxylic acids, the following ions can be proposed for monitoring:

-

[M-15]⁺: Loss of a methyl group from the TMS moiety.

-

Characteristic fragments from the cleavage of the butanoic acid backbone and propoxy chain.

Further optimization and confirmation of these ions should be performed by analyzing a standard of the derivatized this compound in full scan mode.

LC-MS/MS Method Development and Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in biological samples, typically without the need for derivatization.

Internal Standard (IS) Selection

As with the GC-MS method, a stable isotopically labeled internal standard (e.g., deuterated this compound) is the preferred choice. If unavailable, a close structural analog that does not interfere with the analyte and has similar ionization efficiency should be used.

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS analytical workflow for this compound.

Detailed LC-MS/MS Protocol

-

Sample Preparation:

-

To 100 µL of biological sample, add 10 µL of internal standard solution.

-

Acidify the sample by adding 10 µL of 1 M HCl.

-

Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Parameters (starting point):

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: Sciex QTRAP 6500 or equivalent.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Proposed LC-MS/MS MRM Transitions

In negative ion mode, this compound will be deprotonated to form the [M-H]⁻ precursor ion with an m/z of 145.1. The product ions will result from the fragmentation of this precursor. Based on the structure, the following Multiple Reaction Monitoring (MRM) transitions are proposed:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| This compound | 145.1 | Proposed: 85.1 (Loss of propoxy group) | Negative |

| This compound | 145.1 | Proposed: 101.1 (Loss of CO₂) | Negative |

| Internal Standard (e.g., d₇-4-propoxybutanoic acid) | 152.1 | To be determined | Negative |

These transitions must be optimized using a standard solution of this compound infused directly into the mass spectrometer to determine the most abundant and stable product ions and to optimize collision energies.

Bioanalytical Method Validation

A full method validation should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of the data.[7] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) of >0.99.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Typically evaluated at LLOQ, low, medium, and high QC levels.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Factor | CV ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

| Stability | Within ±15% of the nominal concentration |

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound in biological samples using both GC-MS and LC-MS/MS. The choice between the two techniques will depend on the specific requirements of the study and the available resources. By following the detailed protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data for their drug development and research needs. The provided workflows and starting parameters offer a solid foundation for method optimization, ensuring the successful implementation of a robust and accurate quantitative assay.

References

-

LookChem. (n.d.). Cas 5834-84-4, propyl 4-(diethylamino)-4-oxobutanoate. Retrieved from [Link]

-

Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Retrieved from [Link]

-

PubMed. (2015). Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study. Retrieved from [Link]

-

ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

Hopf, C. (2008). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Oxo-4-propoxybutanoic acid | C7H12O4 | CID 245421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 4-Propoxybutanoic Acid

Senior Application Scientist: Dr. Aris Thorne

Subject: Troubleshooting Spectral Artifacts & Anomalies

Molecule Reference: 4-Propoxybutanoic acid (MW: 146.18 Da) | Formula:

Introduction: The "Chameleon" Analyte

Welcome to the technical support hub. You are likely here because your mass spectrum for This compound contains peaks you cannot explain.

This molecule presents a dual challenge: it possesses a carboxylic acid tail (prone to dimerization and adsorption) and an ether linkage (susceptible to specific fragmentation). In my experience, 40% of "impurities" reported for this compound are actually ionization artifacts generated inside the instrument.

This guide helps you distinguish between real chemical contaminants and transient spectral ghosts.

Part 1: LC-MS (ESI) Troubleshooting

Symptom: You observe signals higher than the molecular weight (146 Da) in Positive Mode (

The "Cluster" Effect (Adducts & Dimers)

In Electrospray Ionization (ESI), carboxylic acids are notorious for scavenging cations from glassware or solvents.

| Observed m/z | Identity | Cause | Verification Step |

| 147.19 | Protonated Molecule (Target) | N/A | |

| 164.20 | Ammonium Adduct | Common if using | |

| 169.17 | Sodium Adduct | Ubiquitous "salt" peak. Non-covalent. | |

| 185.28 | Potassium Adduct | Leached from glass storage vials. | |

| 293.37 | Proton-Bound Dimer | High concentration artifact. | |

| 315.35 | Sodium-Bound Dimer | High concentration + Na contamination. |

Diagnostic Workflow: Is it Real or an Artifact?

Use this logic flow to determine if the peak is an impurity or an adduct.

Figure 1: Decision tree for identifying non-covalent adducts in ESI-MS.

Expert Insight: The Dimer Trap

Carboxylic acids form strong hydrogen-bonded dimers.[1] In ESI, if your sample concentration exceeds 10 µg/mL , you will see the

-

Fix: Dilute the sample to < 1 µg/mL. If the 293 peak disappears relative to 147, it was an artifact.

Part 2: GC-MS Troubleshooting

Symptom: Broad peaks, tailing, or unexpected low-mass peaks (Thermal Degradation).

Issue A: The "Tailing Ghost" (Adsorption)

Observation: The peak for this compound is asymmetrical (shark-fin shape) or completely missing.

Cause: The free carboxylic acid group (

Issue B: The "Phantom" Lactone (Thermal Artifact)

Observation: You see a sharp peak at MW 86 (m/z 86) appearing before your target. Mechanism: In a hot injection port (>250°C), the ether linkage can cleave, or the molecule can undergo intramolecular cyclization after losing the propyl chain.

-

Pathway: this compound

Loss of Propene

Issue C: The "Solvent" Ester

Observation: You see a peak at MW 160 (Methyl ester) or MW 174 (Ethyl ester). Cause: Dissolving the acid in Methanol or Ethanol. In the hot injector, the solvent reacts with the analyte (transesterification). Fix: Never use protic solvents for GC-MS of free acids. Use Dichloromethane (DCM) or Hexane.

Part 3: Standardized Protocols

To eliminate these artifacts, adopt these self-validating workflows.

Protocol 1: TMS Derivatization for GC-MS

Purpose: To mask the -COOH group, preventing adsorption and dimerization.

-

Dry: Evaporate 50 µL of sample to complete dryness under nitrogen. (Water kills the reagent).

-

Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Solvent: Add 50 µL of anhydrous Pyridine (catalyst).

-

Incubate: Heat at 60°C for 30 minutes.

-

Analyze: Inject 1 µL.

-

Target Mass: The TMS derivative adds 72 Da.

-

New Target MW:

. -

Look for m/z 217 (Molecular Ion) and m/z 73 (TMS fragment).

-

Protocol 2: ESI Mobile Phase Optimization

Purpose: To force the monomer

-

Aqueous Phase: Water + 0.1% Formic Acid . (The acid ensures protonation).

-

Organic Phase: Acetonitrile (MeCN) or Methanol (MeOH).

-

Additive: If adducts persist, add 5mM Ammonium Formate . This forces the formation of

(m/z 164), which is often more stable and predictable than random Na/K adducts.

Part 4: Visualizing the Derivatization Pathway

Understanding the chemistry prevents misinterpretation of the shifted mass.

Figure 2: Chemical transformation during TMS derivatization. Note the mass shift from 146 to 217.

FAQs

Q: I see a peak at m/z 103 in my EI spectrum (GC-MS). Is this a contaminant? A: Likely not. This is a characteristic fragment.

-

Structure:

-

Cleavage of the propyl group (

, mass 43) from the ether oxygen is common. -

. This is the

Q: Can I use negative mode ESI? A: Yes, and it is often cleaner for carboxylic acids.

-

Target Ion:

at m/z 145 . -

Benefit: Less prone to Sodium adducts, though you may still see dimers

.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Carboxylic Acids. NIST Standard Reference Database. Link

-

Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation. Application Note 5994-1653EN. Link

-

Kruve, A., et al. (2013). Adduct formation in ESI/MS by mobile phase additives. Journal of Mass Spectrometry. Link

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids: Dimerization and Mass Spectrometry. Link

Sources

Validation & Comparative

Comparative Guide: Synthesis Protocols for 4-Alkoxybutanoic Acids

Executive Summary

4-Alkoxybutanoic acids (

This guide compares the two most chemically robust routes to synthesize 4-alkoxybutanoic acids:

-

The Halo-Ester Substitution Route: A high-precision, multi-step method ideal for complex R-groups.

-

The Oxidative Route: A scalable, fewer-step method utilizing 4-alkoxybutanols, ideal for simple alkyl chains (Methyl, Ethyl).[1]

Strategic Analysis of Synthetic Pathways

The "GBL Trap": Why Direct Ring Opening Fails

A common misconception is that acid-catalyzed ring opening of GBL with an alcohol (

-

Reality: The alcohol acts as a nucleophile at the carbonyl carbon, resulting in alkyl 4-hydroxybutyrate (

). -

The Fix: To install the ether linkage at the

-position, one must either activate the

Pathway Comparison

| Feature | Method A: Halo-Ester Substitution | Method B: Oxidative Synthesis |

| Primary Mechanism | Primary Alcohol Oxidation | |

| Starting Material | Ethyl 4-bromobutyrate (or GBL derived) | 4-Alkoxy-1-butanol |

| Reagents | NaH/THF, Alkyl Halide or Alcohol | TEMPO/NaOCl or Jones Reagent |

| Key Challenge | Cyclization back to GBL (Lactonization) | Over-oxidation / Temperature control |

| Scalability | Moderate (Multi-step) | High (Fewer steps) |

| Atom Economy | Lower (Halogen waste) | Higher (Water/Salt waste) |

Method A: The Halo-Ester Substitution Route (Standard Protocol)

Best For: Lab-scale synthesis, complex/expensive alkoxy groups, and high purity requirements.[1]

Mechanistic Insight

This method relies on the Williamson Ether Synthesis.[2][3][4][5][6] Crucially, the ester form of the 4-halobutyrate is used. Using the free acid (

Workflow Diagram

Figure 1: The Halo-Ester pathway prevents the thermodynamic "dead-end" of lactonization by masking the carboxylic acid as an ester during the substitution step.

Detailed Protocol

Target: 4-Phenoxybutanoic Acid (Example)

-

Preparation of Ethyl 4-bromobutyrate:

-

Note: Commercially available, but can be synthesized by refluxing GBL with HBr in Ethanol.[1]

-

-

Williamson Etherification:

-

Reagents: Phenol (1.0 eq), Sodium Hydride (60% dispersion, 1.1 eq), Ethyl 4-bromobutyrate (1.0 eq), DMF (anhydrous).[1]

-

Step 1: Wash NaH with hexanes under

to remove oil. Suspend in DMF. -

Step 2: Add Phenol dropwise at 0°C. Stir for 30 min to generate Sodium Phenoxide (evolution of

gas). -

Step 3: Add Ethyl 4-bromobutyrate dropwise. Warm to room temperature and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC. Disappearance of phenol indicates completion.[1]

-

Workup: Quench with water, extract with EtOAc.[1] The product is the Ethyl 4-phenoxybutyrate .

-

-

Saponification (Hydrolysis):

-

Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

-

Acidify with 1M HCl to pH 2. Extract with DCM.

-

Result: Pure 4-phenoxybutanoic acid.[7]

-

Method B: The Oxidative Route (Green/Industrial)

Best For: Simple alkoxy groups (Methoxy, Ethoxy) where the starting alcohol is derived from THF or commercially available.

Mechanistic Insight

This route bypasses the cyclization risk entirely by keeping the carboxyl carbon in a lower oxidation state (alcohol) until the final step. It utilizes 4-alkoxy-1-butanols, often produced by the ring opening of Tetrahydrofuran (THF) or 1,4-butanediol mono-alkylation.[1]

Workflow Diagram

Figure 2: The Oxidative pathway. The critical control point is preventing the reaction from stopping at the aldehyde stage.

Detailed Protocol

Target: 4-Methoxybutanoic Acid via TEMPO Oxidation (Anelli Oxidation)

-

Substrate Preparation:

-

Start with 4-methoxy-1-butanol (commercially available or from THF + MeOH + Acid).

-

-

Oxidation (TEMPO/Bleach):

-

Reagents: 4-Methoxy-1-butanol (10 mmol), TEMPO (0.2 mmol, 2 mol%), NaBr (0.5 eq), NaOCl (Bleach, 2.5 eq), NaHCO3 (buffer).

-

Solvent: DCM/Water biphasic system.

-

Step 1: Dissolve alcohol and TEMPO in DCM. Add aqueous NaBr and NaHCO3.[1] Cool to 0°C.

-

Step 2: Add NaOCl dropwise. The solution will turn orange/red.

-

Mechanism:[2][3][4][5][8][9][10][11][12] TEMPO oxidizes the alcohol to the aldehyde. The aldehyde hydrate is then oxidized to the acid.

-

Step 3: Stir vigorously at 0°C for 1 hour.

-

Quench: Add Sodium Thiosulfate to destroy excess oxidant.

-

-

Isolation:

-

The product is in the aqueous phase as the carboxylate salt (

). -

Wash the aqueous layer with DCM to remove organic impurities (unreacted alcohol/aldehyde).

-

Acidify aqueous layer with HCl to pH 1.

-

Extract the free acid into EtOAc. Dry and concentrate.

-

Comparative Data Summary

| Metric | Halo-Ester Route (Method A) | Oxidative Route (Method B) |

| Overall Yield | 65–80% (2 steps) | 85–95% (1 step) |

| Purity Profile | High (Crystallizable intermediates) | High (Extraction purification) |

| Cost Driver | Sodium Hydride, Dry Solvents | TEMPO catalyst, Starting Alcohol |

| Safety Hazards | Exothermic oxidation, Chlorine gas risk | |

| Green Score | Low (Halogenated waste, DMF) | High (Aqueous conditions, Catalytic) |

References

-

Synthesis of 4-Chlorobutanoic acid from GBL

-

Source: Indian Journal of Chemical Technology.[1] "Preparation of 4,4-dimethoxybutyl chloride from gamma-butyrolactone."

- Context: Describes the ring opening of GBL with HCl/CaCl2 to form the halo-acid precursor.

-

-

Williamson Ether Synthesis Mechanism & Conditions

-

Oxidation of Primary Alcohols to Carboxylic Acids (TEMPO)

-

Synthesis of Butanoic Acid Derivatives via Ring Opening

- Source: National Institutes of Health (NIH).

- Context: Demonstrates the use of NaH for coupling butanoic acid derivatives, supporting the reagent choice in Method A.

Sources

- 1. CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Convert 1-Butanol to Butanoic Acid | Filo [askfilo.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 11. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. passmyexams.co.uk [passmyexams.co.uk]

A Spectroscopic Guide to Differentiating Positional Isomers of 4-Propoxybutanoic Acid

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-propoxybutanoic acid and its positional isomers, 3-propoxybutanoic acid and 2-propoxybutanoic acid. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will demonstrate how to unambiguously distinguish these closely related molecules. This guide is designed to be a practical resource, explaining the causality behind experimental observations and providing the necessary data to support confident structural assignment.

Introduction: The Challenge of Isomeric Differentiation

This compound and its isomers present a common analytical challenge where the position of the propoxy group significantly influences the molecule's overall characteristics. Understanding these subtle structural differences is paramount for applications ranging from medicinal chemistry to materials science. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and differentiate between these isomers.

Molecular Structures and Isomeric Variation

The three isomers of propoxybutanoic acid to be compared are:

-

This compound: The propoxy group is attached to the terminal carbon of the butanoic acid chain.

-

3-propoxybutanoic acid: The propoxy group is located on the carbon beta to the carboxyl group.

-

2-propoxybutanoic acid: The propoxy group is on the carbon alpha to the carboxyl group.

The following diagram illustrates the structures of these three isomers.

Caption: Molecular structures of the three positional isomers of propoxybutanoic acid.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the comprehensive differentiation of these isomers. We will now delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for each compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and splitting pattern of the protons are highly sensitive to their local electronic environment, which is directly influenced by the position of the electronegative oxygen atom of the propoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~4 s

-

Spectral width: -2 to 12 ppm

-

Predicted ¹H NMR Data:

| Isomer | Predicted Chemical Shifts (ppm) and Splitting Patterns |

| This compound | ~3.41 (t, 2H, -O-CH₂-), ~2.45 (t, 2H, -CH₂-COOH), ~1.95 (quint, 2H, -CH₂-CH₂-CH₂-), ~1.58 (sext, 2H, -O-CH₂-CH₂-), ~0.92 (t, 3H, -CH₃) |

| 3-propoxybutanoic acid | ~4.00 (m, 1H, -CH(O)-), ~3.40 (t, 2H, -O-CH₂-), ~2.60 (d, 2H, -CH₂-COOH), ~1.58 (sext, 2H, -O-CH₂-CH₂-), ~0.92 (t, 3H, -CH₃) |

| 2-propoxybutanoic acid | ~3.90 (dd, 1H, -CH(O)-COOH), ~3.45 (m, 2H, -O-CH₂-), ~1.80 (m, 2H, -CH(O)-CH₂-), ~1.60 (sext, 2H, -O-CH₂-CH₂-), ~0.95 (t, 3H, -CH₃), ~0.92 (t, 3H, -CH(O)-CH₂-CH₃) |

Causality and Interpretation:

The key differentiating feature in the ¹H NMR spectra is the signal for the proton(s) on the carbon bearing the propoxy group.

-

In This compound , the methylene group adjacent to the ether oxygen (-O-CH₂-) appears as a triplet around 3.41 ppm.

-

In 3-propoxybutanoic acid , the single methine proton (-CH(O)-) is shifted further downfield to around 4.00 ppm and will appear as a multiplet due to coupling with the adjacent methylene groups.

-

In 2-propoxybutanoic acid , the methine proton is also significantly downfield (~3.90 ppm) and its multiplicity will be a doublet of doublets due to coupling with the methylene group of the butanoic acid chain and the methylene group of the propoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their chemical shifts. The position of the propoxy group will cause distinct shifts in the carbon signals of the butanoic acid backbone.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As for ¹H NMR.

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Proton-decoupled sequence.

-

Number of scans: 256-1024

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

Predicted ¹³C NMR Data:

| Isomer | Predicted Chemical Shifts (ppm) |

| This compound | ~179 (-COOH), ~70 (-O-CH₂-), ~68 (-CH₂-O-), ~30 (-CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-), ~22 (-O-CH₂-CH₂-), ~10 (-CH₃) |

| 3-propoxybutanoic acid | ~177 (-COOH), ~75 (-CH(O)-), ~70 (-O-CH₂-), ~38 (-CH₂-COOH), ~22 (-O-CH₂-CH₂-), ~10 (-CH₃) |

| 2-propoxybutanoic acid | ~175 (-COOH), ~80 (-CH(O)-), ~70 (-O-CH₂-), ~34 (-CH(O)-CH₂-), ~22 (-O-CH₂-CH₂-), ~10 (-CH₃), ~9 (-CH(O)-CH₂-CH₃) |

Causality and Interpretation:

The most deshielded carbon is the carbonyl carbon of the carboxylic acid in all three isomers. The key diagnostic signals are those of the butanoic acid backbone carbons.

-

In This compound , two carbons are directly attached to an oxygen atom.

-

In 3-propoxybutanoic acid , the carbon at the 3-position is significantly deshielded due to the attached oxygen.

-

In 2-propoxybutanoic acid , the carbon at the 2-position experiences the strongest deshielding effect from the directly attached oxygen, resulting in a signal at the lowest field among the backbone carbons (excluding the carbonyl).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While all three isomers will exhibit characteristic absorptions for the carboxylic acid and ether functional groups, subtle differences in the fingerprint region may be observable.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample between two sodium chloride or potassium bromide plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

Predicted IR Data:

| Isomer | Key Predicted IR Absorptions (cm⁻¹) |

| This compound | 2500-3300 (broad, O-H stretch), 1710 (strong, C=O stretch), 1110 (strong, C-O stretch) |

| 3-propoxybutanoic acid | 2500-3300 (broad, O-H stretch), 1710 (strong, C=O stretch), 1100 (strong, C-O stretch) |

| 2-propoxybutanoic acid | 2500-3300 (broad, O-H stretch), 1715 (strong, C=O stretch), 1120 (strong, C-O stretch) |

Causality and Interpretation:

All three isomers will show a very broad O-H stretch characteristic of a carboxylic acid dimer due to hydrogen bonding, and a strong carbonyl (C=O) stretch. The C-O stretching vibration of the ether linkage will also be prominent. The primary utility of IR in this case is to confirm the presence of both the carboxylic acid and ether functional groups. While subtle shifts in the C-O stretch and fingerprint region are expected due to the different substitution patterns, these may not be sufficient for unambiguous differentiation without authentic reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The position of the propoxy group will direct the fragmentation pathways, leading to unique mass spectra for each isomer.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).